((3Ar,6s,6as)-6-(6-amino-9h-purin-9-yl)-5-fluoro-2,2-dimethyl-6,6a-dihydro-3ah-cyclopenta[d][1,3]dioxol-4-yl)methanol
Overview
Description
This would include the compound’s systematic name, any common or trade names, its molecular formula, and its structure.
Synthesis Analysis
This would detail the methods used to synthesize the compound, including any necessary reagents or catalysts, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would cover the compound’s reactivity, including any known reactions it undergoes, the conditions under which these reactions occur, and the products formed.Physical And Chemical Properties Analysis
This would list the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity or basicity, redox potential, and stability).Scientific Research Applications
Synthesis and Development
- A key intermediate in the synthesis of carbocyclic nucleosides, such as adenosine agonists, involves a scalable catalytic osmium tetraoxide dihydroxylation process. This process is critical in the production of these nucleosides, which have various scientific applications (Bannister et al., 1997).
Conformational and Optical Studies
- Conformational analysis and absolute configuration determination, as well as the study of electronic absorption and circular dichroism spectra, are essential in understanding the stereochemical characterization of purine derivatives. This aids in drug discovery and the design of functionalized nucleosides (Ivanova & Spiteller, 2011).
Antiviral Applications
- The synthesis of certain purine derivatives has been assessed for antiviral properties. This includes evaluating their effectiveness against various viruses and understanding their molecular interactions, which is crucial for the development of new antiviral agents (Yin et al., 2009).
Method Development for Stereoisomer Identification
- The development of high-performance liquid chromatographic methods for the enantiomeric separation of purine derivatives is crucial for pharmaceutical research. This allows for the identification of specific stereoisomers, which can have different therapeutic effects (Peikova et al., 2019).
Safety And Hazards
This would detail any known hazards associated with the compound, such as toxicity, flammability, or environmental impact, as well as appropriate safety precautions.
Future Directions
This would discuss potential areas for further research or applications of the compound.
properties
IUPAC Name |
[(3aR,6S,6aS)-6-(6-aminopurin-9-yl)-5-fluoro-2,2-dimethyl-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN5O3/c1-14(2)22-10-6(3-21)7(15)9(11(10)23-14)20-5-19-8-12(16)17-4-18-13(8)20/h4-5,9-11,21H,3H2,1-2H3,(H2,16,17,18)/t9-,10-,11+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWPEJMCWDXCBF-MXWKQRLJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(=C(C2O1)CO)F)N3C=NC4=C(N=CN=C43)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@@H](C(=C([C@H]2O1)CO)F)N3C=NC4=C(N=CN=C43)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
((3Ar,6s,6as)-6-(6-amino-9h-purin-9-yl)-5-fluoro-2,2-dimethyl-6,6a-dihydro-3ah-cyclopenta[d][1,3]dioxol-4-yl)methanol |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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